molecular formula C11H13NO3 B1399244 4-Phenylmorpholine-2-carboxylic acid CAS No. 1316227-03-8

4-Phenylmorpholine-2-carboxylic acid

Cat. No. B1399244
M. Wt: 207.23 g/mol
InChI Key: IFNYQASIGKYJTJ-UHFFFAOYSA-N
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Description

4-Phenylmorpholine-2-carboxylic acid (CAS No. 1316227-03-8) is a chemical compound with the molecular formula C11H13NO3 . It is a white crystalline solid used in a variety of scientific experiments due to its unique properties.


Molecular Structure Analysis

The molecular structure of 4-Phenylmorpholine-2-carboxylic acid consists of a phenyl group attached to a morpholine ring, which in turn is attached to a carboxylic acid group . The molecular weight of the compound is 207.23 g/mol .


Physical And Chemical Properties Analysis

Carboxylic acids, such as 4-Phenylmorpholine-2-carboxylic acid, generally exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . The solubility of carboxylic acids in water decreases as the carbon chain length increases .

Scientific Research Applications

Catalytic Applications

  • Dehydrative Amidation : Boronic acid catalysts, similar to 4-Phenylmorpholine-2-carboxylic acid, are effective for dehydrative amidation between carboxylic acids and amines. This catalysis is significant in peptide synthesis (Wang, Lu, & Ishihara, 2018).

Materials Science

  • Metal-Organic Frameworks (MOFs) : Carboxylic acid ligands are used to construct novel MOFs, which have applications in areas like photoluminescence and structure characterization (Lv et al., 2015).

Enzymatic Reactions

  • Kinetic Resolution of Amines : Carboxylic acids are used as acylating agents in the kinetic resolution of amines, which is essential in producing enantiomerically pure compounds (Nechab et al., 2007).

Chemical Synthesis

  • Synthesis of Derivatives : Carboxylic acids are key in synthesizing various chemical derivatives, which have applications in fluorescence and complex formation studies (Vasin, Koldaeva, & Perevalov, 2013).

Biocatalysis and Microbiology

  • Inhibition by Carboxylic Acids : Carboxylic acids, including those similar to 4-Phenylmorpholine-2-carboxylic acid, are studied for their inhibitory effects on microbes. This has implications in microbial engineering and biorenewable chemical production (Jarboe, Royce, & Liu, 2013).

Pharmaceutical Research

  • Antimicrobial and Antioxidant Activities : Certain carboxylic acids are synthesized and evaluated for their antimicrobial and antioxidant properties, which are relevant in drug discovery and pharmacology (Egbujor, Okoro, & Okafor, 2019).

Safety And Hazards

4-Phenylmorpholine-2-carboxylic acid is labeled with the signal word “Warning” and has several precautionary statements associated with it, including P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 . The hazard statements associated with this compound include H302, H315, and H319 .

properties

IUPAC Name

4-phenylmorpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-11(14)10-8-12(6-7-15-10)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNYQASIGKYJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylmorpholine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Krasavin, MA Gureyev, D Dar'in, O Bakulina… - Bioorganic & Medicinal …, 2018 - Elsevier
Five lactam chemotypes amenable by the Castagnoli-Cushman reaction of imines and cyclic anhydrides have been investigated for their ability to activate p53 tumor suppressing …
Number of citations: 15 www.sciencedirect.com
M Krasavin, MA Gureyev, D Dar'in, O Bakulina… - 2018 - fenofibrateagonist.com
… (2SR,3RS)-3-(3-Fluorophenyl)-5-oxo-4-phenylmorpholine-2-carboxylic acid (6f). Prepared from diglycolic anhydride via GP1. Yield 53 mg (17%) after recrystallization from acetonitrile; …
Number of citations: 0 fenofibrateagonist.com

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